(R)-Methyl piperidine-3-carboxylate

Description

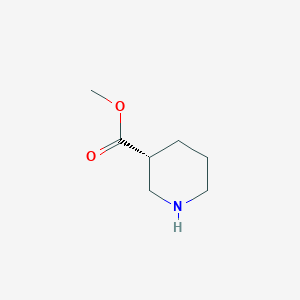

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568098 | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164323-85-7 | |

| Record name | Methyl (3R)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164323-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Structural and Conformational Analysis of (R)-Methyl Piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl piperidine-3-carboxylate, also known as (R)-methyl nipecotate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its piperidine scaffold is a common motif in a wide range of biologically active molecules, and the stereochemistry at the 3-position is crucial for the specific interactions with biological targets. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, drawing upon established principles of stereochemistry, data from analogous compounds, and standard experimental methodologies.

Molecular Structure and Conformational Landscape

The fundamental structure of this compound consists of a six-membered piperidine ring with a methyl carboxylate substituent at the 3-position. The chiral center at the C3 carbon dictates the specific three-dimensional arrangement of the molecule.

Conformational Isomers

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. Due to the presence of the nitrogen atom and the C3 substituent, several conformational isomers are possible, with the two most significant being the chair forms where the methyl carboxylate group is in either an axial or an equatorial position. Other higher-energy conformations, such as the boat and twist-boat, are generally considered transient states.

It is widely established that for 3-substituted piperidines, the conformer with the substituent in the equatorial position is generally more stable. This preference is attributed to the minimization of 1,3-diaxial interactions, which are a form of steric hindrance between an axial substituent and the axial hydrogen atoms on the same side of the ring.

Structural Data

Precise quantitative structural data for this compound from X-ray crystallography is not publicly available. However, data from closely related structures, such as N-Boc protected piperidine derivatives and other substituted piperidines, can provide valuable insights into the expected bond lengths and angles.

Table 1: Predicted Structural Parameters for the Equatorial Conformer of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | C2 | C3 | - | ~1.53 Å |

| Bond Length | C3 | C4 | - | ~1.53 Å |

| Bond Length | C-N | - | - | ~1.47 Å |

| Bond Length | C=O | - | - | ~1.21 Å |

| Bond Length | C-O | - | - | ~1.34 Å |

| Bond Angle | C2 | C3 | C4 | ~111° |

| Bond Angle | N1 | C2 | C3 | ~110° |

| Bond Angle | C3 | C(O) | O | ~125° |

| Torsional Angle | N1 | C2 | C3 | C4 |

| Torsional Angle | C2 | C3 | C4 | C5 |

Note: These values are estimations based on data from analogous compounds and general principles of organic chemistry.

Experimental Protocols for Structural Analysis

The definitive determination of the structure and conformation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected chemical shifts would show distinct signals for the piperidine ring protons and the methyl ester protons.

-

The coupling constants (J-values) between adjacent protons, particularly around the C3 position, are crucial for confirming the chair conformation and the equatorial orientation of the substituent. A large trans-diaxial coupling (typically 8-12 Hz) between H3 and one of the H2/H4 protons would be indicative of an axial position for that proton, and consequently an equatorial position for the methyl carboxylate group.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide definitive evidence for the axial or equatorial orientation of substituents. For example, a NOE between the proton at C3 and the axial protons at C5 and C1 would strongly suggest an axial orientation of the C3 proton and thus an equatorial methyl carboxylate group.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most accurate and unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound of suitable quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Biological Relevance and Signaling Pathways

This compound is a derivative of nipecotic acid. Nipecotic acid is a well-known inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs).[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs. By inhibiting these transporters, nipecotic acid increases the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism is relevant for the treatment of neurological disorders such as epilepsy.

While this compound itself is an ester and may have different pharmacological properties than the parent carboxylic acid, it serves as a crucial chiral building block for the synthesis of more complex and potent GAT inhibitors and other neurologically active compounds.[3][4] The stereochemistry at the 3-position is often critical for the selective and high-affinity binding to the target protein.

The logical relationship in the development of GAT inhibitors often starts with the nipecotic acid scaffold, which is then chemically modified to improve properties like blood-brain barrier penetration and subtype selectivity.

Visualizations

Experimental Workflow for Structural Elucidation

Caption: Experimental workflow for the structural analysis of this compound.

Logical Relationship in GAT Inhibitor Development

Caption: Role of this compound in the development of GABA transporter inhibitors.

References

Physical and chemical properties of (R)-Methyl piperidine-3-carboxylate

An In-depth Technical Guide to (R)-Methyl piperidine-3-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in the pharmaceutical and medicinal chemistry sectors. As a derivative of piperidine, one of the most important synthetic fragments in drug design, it serves as a crucial building block for a wide array of complex molecules.[1][2] Its structural relationship to (R)-nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, underscores its relevance in the development of therapeutics targeting the central nervous system.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[4] It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has poor solubility in water. For long-term storage, it is recommended to keep the compound in a dark, inert atmosphere, and under refrigeration at temperatures of -20°C to 4°C.[4]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 193.8 °C at 760 mmHg | [4] |

| Density | ~1.021 g/cm³ (Predicted) | [4] |

| pKa | 9.28 ± 0.10 (Predicted) | [4][6] |

| InChI Key | BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |

| CAS Number | 164323-85-7 |

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by its two primary functional groups: a secondary amine within the piperidine ring and a methyl ester at the C3-position. The secondary amine is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and protection with groups like tert-butyloxycarbonyl (Boc).[7][8] The methyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, (R)-piperidine-3-carboxylic acid.[9] The N-Boc protected variant of this compound is noted for its high reactivity while maintaining stability under various reaction conditions, making it a versatile intermediate in multi-step syntheses.[8]

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. fuaij.com [fuaij.com]

- 9. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

CAS number and molecular weight of (R)-Methyl piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Methyl piperidine-3-carboxylate, a chiral building block of significant interest in pharmaceutical research and development. This document outlines its chemical properties, provides a detailed experimental protocol for a related synthesis, and includes a workflow diagram for clarity.

Core Compound Data

This compound is a piperidine derivative valued for its role as a chiral intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1][2] Piperidine scaffolds are integral to the design of numerous drugs.[3][4]

| Identifier | Value | Source |

| CAS Number | 164323-85-7 | --INVALID-LINK-- |

| Molecular Weight | 143.19 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₃NO₂ | --INVALID-LINK-- |

Synthetic Insights: An Experimental Protocol

While a direct synthesis for this compound is not detailed in the readily available literature, a relevant experimental procedure is the synthesis of its downstream derivatives. The following protocol is adapted from the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which utilizes (R)-piperidine-3-carboxylic acid as a starting material.[5] This initial step to form a β-keto ester is a crucial transformation for this class of compounds.

Objective: To convert N-Boc-(R)-piperidine-3-carboxylic acid into a corresponding β-keto ester, a key intermediate for further elaboration.

Materials:

-

N-Boc-(R)-piperidine-3-carboxylic acid

-

Dichloromethane (DCM)

-

Meldrum's acid

-

4-(Dimethylamino)pyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1 M Potassium bisulfate (KHSO₄) solution

-

Brine

Procedure:

-

A solution of N-Boc-(R)-piperidine-3-carboxylic acid (1 equivalent) in dichloromethane is prepared and cooled to 0 °C.

-

Meldrum's acid (1.1 equivalents) is added to the solution, followed by DMAP (2 equivalents).

-

EDC·HCl (1.1 equivalents) is then added portion-wise over a period of 10 minutes.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

Following the reaction, the solution is diluted with DCM.

-

The organic layer is washed sequentially with 1 M KHSO₄ and brine.

This procedure yields the crude β-keto ester, which can be carried forward to subsequent synthetic steps without extensive purification.[5]

Experimental Workflow

The following diagram illustrates the key stages in the conversion of N-Boc protected (R)-piperidine-3-carboxylic acid to a β-keto ester intermediate.

Caption: Workflow for β-keto ester synthesis.

Applications in Drug Discovery

Piperidine derivatives are fundamental in medicinal chemistry.[3] The chiral nature of this compound makes it a valuable building block for creating molecules with high enantiomeric purity, a critical factor for the efficacy and safety of many drugs.[1] This is particularly relevant in the development of therapeutics targeting neurological and cardiovascular disorders.[1] The use of such chiral intermediates allows for precise molecular modifications that can enhance the pharmacological properties of a final drug compound.[2]

References

(R)-Methyl Piperidine-3-Carboxylate: A Chiral Scaffold in Modern Drug Discovery

(R)-Methyl piperidine-3-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with the stereocenter at the C3 position and the reactive carboxylate group, makes it an invaluable starting material for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive review of the applications of this compound, focusing on its role in the synthesis of key pharmaceutical agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Applications in the Synthesis of Bioactive Molecules

The enantiopure nature of this compound is crucial for creating molecules with high stereospecificity, which is often a determining factor for both efficacy and safety in drug candidates. Its derivatives have been explored in a wide range of therapeutic areas.

Inhibitors of p300/CBP Histone Acetyltransferases (HATs)

The histone acetyltransferases p300 and its paralog, CREB-binding protein (CBP), are critical transcriptional co-activators involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Derivatives of piperidine-3-carboxamide have been investigated as inhibitors of p300/CBP. These inhibitors can modulate the expression of genes regulated by transcription factors such as the androgen receptor and NF-κB, leading to apoptosis in cancer cells.

ADAMTS7 Inhibitors for Cardiovascular Disease

A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme linked to the progression of atherosclerosis and coronary heart disease. Arylsulfonamide derivatives incorporating a piperidine ring, which can be derived from piperidine-3-carboxylate scaffolds, have been designed as potent and selective ADAMTS7 inhibitors. These compounds have shown promise in preclinical studies, with some exhibiting high selectivity for ADAMTS7 over other metalloproteinases.

Analgesics: Fentanyl Analogues

This compound serves as a key precursor for the synthesis of potent analgesics, including analogues of fentanyl. The piperidine core is a fundamental structural feature of this class of opioids. Synthetic routes often involve the modification of the piperidine nitrogen and the carboxylate group to introduce the necessary pharmacophoric elements.

Anti-Cancer Agents

Beyond p300/CBP inhibition, piperidine-3-carboxamide derivatives have demonstrated direct anti-cancer activities. For instance, certain N-arylpiperidine-3-carboxamides have been shown to induce a senescence-like phenotype in human melanoma cells, exhibiting potent antiproliferative activity. The stereochemistry at the C3 position of the piperidine ring has been found to be critical for this activity.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of compounds derived from piperidine-3-carboxylate and its analogues.

Table 1: Biological Activity of Piperidine-3-Carboxamide Derivatives

| Compound Class | Target | Model | Activity Metric | Value | Reference(s) |

| N-Arylpiperidine-3-carboxamides | Melanoma Proliferation | A375 Cells | IC₅₀ | 0.88 µM (racemic hit 1) | |

| N-Arylpiperidine-3-carboxamides | Melanoma Senescence | A375 Cells | EC₅₀ | 1.24 µM (racemic hit 1) | |

| (S)-N-Arylpiperidine-3-carboxamide | Melanoma Senescence | A375 Cells | EC₅₀ | 0.27 µM | |

| Piperidine Carboxamides | P. falciparum Proteasome (Pf20Sβ5) | Enzyme Assay | IC₅₀ | 0.13 µM ((S)-SW042) | |

| Piperidine Carboxamides | Human Proteasome (Hs20Sβ5) | Enzyme Assay | IC₅₀ | >30 µM ((S)-SW042) | |

| Piperidamide-3-carboxamides | Cathepsin K | Enzyme Assay | IC₅₀ | 0.08 µM (Compound H-9) |

Table 2: Synthesis and Reaction Yields for Fentanyl Analogues

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| N-Alkylation | 4-Piperidone monohydrate HCl | PhCH₂CH₂Br, Cs₂CO₃, CH₃CN, 80°C | N-phenethyl-4-piperidone | 88% | |

| Reductive Amination | N-phenethyl-4-piperidone | Aniline, Na(OAc)₃BH, CH₂Cl₂, AcOH, 25°C | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | 91% | |

| Acylation | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Propionyl chloride, DIPEA, CH₂Cl₂ | Fentanyl | 95% |

Table 3: Biological Activity of Piperidine-based ADAMTS7 Inhibitors

| Compound | ADAMTS7 Kᵢ (nM) | ADAMTS5 Kᵢ (nM) | Reference(s) |

| EDV33 (Reference) | 70 ± 10 | 10 ± 0.1 | |

| Piperidinyl Derivative 3 | 40 ± 10 | 6.0 ± 1.0 | |

| p-trifluoromethyl biphenyl sulfonamide | 9 | 110 |

Key Experimental Protocols

The following are generalized protocols for key reactions involving this compound, based on common synthetic transformations reported in the literature.

Protocol 1: N-Alkylation of Methyl Piperidine-3-Carboxylate

This protocol describes the direct N-alkylation of the piperidine nitrogen using an alkyl halide.

Materials:

-

Methyl piperidine-3-carboxylate

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of methyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: Amide Coupling of Piperidine-3-Carboxylic Acid

This protocol involves the coupling of the carboxylic acid moiety (obtained from the hydrolysis of the methyl ester) with an amine.

Materials:

-

(R)-Piperidine-3-carboxylic acid (hydrolyzed from the methyl ester)

-

Amine of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve (R)-piperidine-3-carboxylic acid (1.0 equivalent) and the desired amine (1.0 equivalent) in anhydrous DCM.

-

Add DMAP (0.1-0.2 equivalents) to the solution.

-

Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key synthetic pathways and a relevant signaling pathway.

Methodological & Application

Asymmetric Synthesis of (R)-Methyl Piperidine-3-Carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-Methyl piperidine-3-carboxylate, a valuable chiral building block in the development of pharmaceutical agents. The methods described herein focus on practical and efficient strategies to obtain this compound in high enantiomeric purity.

Introduction

This compound, also known as (R)-methyl nipecotate, is a key chiral intermediate in the synthesis of numerous biologically active molecules. Its stereochemistry is often crucial for the desired pharmacological activity, making enantioselective synthesis a critical aspect of its production. This document outlines two primary strategies for obtaining the (R)-enantiomer: classical resolution of a racemic mixture and rhodium-catalyzed asymmetric hydrogenation.

Methods Overview

Two effective methods for the asymmetric synthesis of this compound are presented:

-

Classical Resolution via Diastereomeric Salt Formation: This method involves the separation of a racemic mixture of methyl piperidine-3-carboxylate by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: This approach utilizes a chiral rhodium catalyst to stereoselectively hydrogenate a prochiral pyridinium salt precursor, directly yielding the desired (R)-enantiomer with high enantioselectivity.

The choice of method may depend on factors such as substrate availability, catalyst cost, and desired scale of production.

Data Presentation

The following table summarizes the quantitative data associated with the described asymmetric synthesis methods for this compound.

| Method | Substrate | Catalyst/Resolving Agent | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |

| Classical Resolution | Racemic Methyl piperidine-3-carboxylate | (R)-(-)-Mandelic Acid | Stoichiometric | >30% | >98% | >94% |

| Rhodium-Catalyzed Asymmetric Hydrogenation | N-Benzyl-3-methoxycarbonylpyridinium bromide | [Rh(cod)₂]OTf / JosiPhos | 2 mol% | ~85% | up to 90% | N/A |

Experimental Protocols

Method 1: Classical Resolution of Racemic Methyl Piperidine-3-Carboxylate with (R)-(-)-Mandelic Acid

This protocol details the separation of enantiomers of methyl piperidine-3-carboxylate through the formation of diastereomeric salts with (R)-(-)-mandelic acid.

Materials:

-

Racemic methyl piperidine-3-carboxylate

-

(R)-(-)-Mandelic acid

-

Ethyl acetate

-

1 M Sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Salt Formation:

-

In a suitable flask, dissolve racemic methyl piperidine-3-carboxylate (1.0 eq) in ethyl acetate.

-

Add a solution of (R)-(-)-mandelic acid (1.0 eq) in ethyl acetate to the flask.

-

Heat the mixture to 60°C to ensure complete dissolution of all solids.

-

Allow the solution to cool slowly to room temperature over several hours to facilitate the crystallization of the diastereomeric salt.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated solid by vacuum filtration and wash the cake with cold ethyl acetate.

-

Dry the solid under vacuum to obtain the this compound-(R)-mandelate salt. The diastereomeric excess (de) of the salt can be determined at this stage by NMR analysis.[1]

-

-

Liberation of the Free Amine:

-

Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and 1 M sodium carbonate solution.

-

Stir the mixture vigorously until all solids have dissolved and the layers have clearly separated.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x portions).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the final product can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR or GC analysis.[2]

-

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-methoxycarbonylpyridinium Bromide

This protocol describes the enantioselective synthesis of this compound via the asymmetric hydrogenation of a pyridinium salt precursor catalyzed by a chiral rhodium complex.[3][4]

Materials:

-

N-Benzyl-3-methoxycarbonylpyridinium bromide

-

[Rh(cod)₂]OTf (cod = 1,5-cyclooctadiene)

-

JosiPhos ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) (for debenzylation, if necessary)

-

Methanol (for debenzylation, if necessary)

Procedure:

-

Catalyst Preparation:

-

In a glovebox, charge a Schlenk flask with [Rh(cod)₂]OTf (2 mol%) and the JosiPhos ligand (2.2 mol%).

-

Add degassed THF to dissolve the components and stir for 30 minutes to form the active catalyst solution.

-

-

Asymmetric Hydrogenation:

-

In a separate autoclave, add N-benzyl-3-methoxycarbonylpyridinium bromide (1.0 eq) and a mixture of degassed THF and TFE (2:1).

-

Add triethylamine (5.0 eq) to the substrate solution.

-

Transfer the prepared catalyst solution to the autoclave via cannula.

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar H₂.

-

Heat the reaction mixture to 50°C and stir for 16-20 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-(R)-methyl piperidine-3-carboxylate.

-

-

N-Debenzylation (if required):

-

Dissolve the N-benzyl-(R)-methyl piperidine-3-carboxylate in methanol.

-

Add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

-

Visualizations

Logical Workflow for Classical Resolution

Caption: Workflow for the classical resolution of racemic methyl piperidine-3-carboxylate.

Experimental Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

The Pivotal Role of (R)-Methyl Piperidine-3-carboxylate in the Synthesis of Advanced Active Pharmaceutical Ingredients

For Immediate Release

(R)-Methyl piperidine-3-carboxylate, a chiral piperidine derivative, is a critical building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its stereospecific structure is integral to the efficacy and selectivity of numerous drugs, particularly those targeting complex signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile intermediate, with a focus on the synthesis of Tofacitinib, a potent Janus kinase (JAK) inhibitor.

Application in the Synthesis of Tofacitinib

Tofacitinib is a leading therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis. Its mechanism of action involves the inhibition of the Janus kinase (JAK) family of enzymes, thereby modulating the signaling of various cytokines involved in the inflammatory response. The specific chirality of the piperidine moiety in Tofacitinib is crucial for its binding affinity and inhibitory activity. The synthesis of Tofacitinib relies on the key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which can be synthesized from precursors derived from (R)-piperidine-3-carboxylic acid.

Synthetic Workflow Overview

The synthesis of the key chiral piperidine intermediate for Tofacitinib from a derivative of (R)-piperidine-3-carboxylic acid involves a multi-step process. A plausible synthetic pathway begins with the protection of the piperidine nitrogen, followed by stereoselective introduction of a methyl group at the 4-position and subsequent conversion of the carboxylate group to a methylamino group at the 3-position. This intricate synthesis ensures the desired (3R,4R) stereochemistry, which is essential for the biological activity of the final API.

Caption: Synthetic workflow for a key Tofacitinib intermediate.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This protocol outlines a representative synthesis of the key chiral intermediate for Tofacitinib, starting from a protected 4-methylpyridin-3-yl carbamate.

Step 1: Asymmetric Hydrogenation of N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-methylacetamide

-

Reaction Setup: In a high-pressure reactor, dissolve N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-methylacetamide (1.0 eq) in degassed methanol.

-

Catalyst Addition: Add a solution of a chiral rhodium catalyst, such as [Rh(COD)Cl]₂ with a suitable chiral phosphine ligand (e.g., (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine), under an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours), monitoring the reaction progress by HPLC or TLC.

-

Work-up: Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield (3R,4R)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methylacetamide.

Step 2: Hydrolysis of the Acetamide

-

Reaction Setup: Dissolve the purified acetamide from the previous step (1.0 eq) in a suitable solvent such as ethanol.

-

Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide solution) to a pH of approximately 10-12.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Quantitative Data Summary

| Step | Reactants | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| 1. Asymmetric Hydrogenation | N-(1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)-N-methylacetamide | [Rh(COD)Cl]₂, chiral phosphine ligand, H₂ (50 psi), Methanol, 50 °C, 24 h | ~85-90 | >95% |

| 2. Hydrolysis | (3R,4R)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methylacetamide | Concentrated HCl, Ethanol, Reflux | ~90-95 | - |

| Overall | - | - | ~76-85 | >95% |

Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. Tofacitinib, by blocking JAK activity, prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the inflammatory response.

Caption: Inhibition of the JAK-STAT pathway by Tofacitinib.

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern pharmaceutical synthesis. The stereocontrolled synthesis of complex APIs like Tofacitinib highlights the importance of these intermediates in achieving high efficacy and selectivity. The provided protocols and data serve as a valuable resource for chemists engaged in the design and development of next-generation therapeutics.

Application Notes and Protocols: Derivatization of the Carboxylate Group in (R)-Methyl piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl piperidine-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.[1] Derivatization of the carboxylate group at the 3-position offers a versatile strategy to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of lead compounds. This document provides detailed application notes and experimental protocols for the key chemical transformations of the carboxylate moiety of this compound, including amide bond formation, esterification/transesterification, and reduction to the corresponding primary alcohol.

Key Derivatization Strategies

The primary strategies for modifying the carboxylate group of this compound involve its conversion into amides, alternative esters, or the corresponding primary alcohol. A common preliminary step is the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the derivatization of the carboxylate.

Diagram 1: Overall Derivatization Workflow

Caption: A schematic overview of the primary derivatization pathways for this compound.

N-Protection of the Piperidine Nitrogen

To avoid complications in subsequent reactions, the secondary amine of the piperidine ring is often protected. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection

-

Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Cool the solution to 0 °C and add triethylamine (Et3N, 2.5 eq) dropwise.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-(R)-Methyl piperidine-3-carboxylate.

Amide Bond Formation

The conversion of the carboxylate to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of a diverse range of substituents to explore structure-activity relationships (SAR). This transformation typically proceeds via the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Diagram 2: Amide Bond Formation Workflow

Caption: Stepwise process for the synthesis of amide derivatives from the N-Boc protected methyl ester.

Experimental Protocol: Hydrolysis of the Methyl Ester

-

Reaction Setup: Dissolve N-Boc-(R)-Methyl piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1N HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-piperidine-3-carboxylic acid.

Experimental Protocol: Amide Coupling (General Procedure)

-

Reaction Setup: Dissolve N-Boc-(R)-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine (1.1 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with the organic solvent used and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Amide Coupling Yields

The following table summarizes the yields for the synthesis of various N-substituted (R)-piperidine-3-carboxamides, demonstrating the versatility of the amide coupling reaction.

| Entry | Amine (R'-NH₂) | Coupling Reagents | Yield (%) | Reference |

| 1 | 3-Methoxybenzylamine | EDCI, DMAP | 61 | |

| 2 | m-Toluidine | EDCI, DMAP | 59 |

Esterification and Transesterification

Modification of the ester group can be achieved through transesterification, allowing for the introduction of different alkyl or aryl groups, which can influence properties such as solubility and metabolic stability.

Experimental Protocol: Transesterification (General Procedure)

-

Reaction Setup: Dissolve N-Boc-(R)-Methyl piperidine-3-carboxylate (1.0 eq) in the desired alcohol (used in excess as the solvent).

-

Catalyst Addition: Add a suitable catalyst. For simple transesterification, an acid catalyst (e.g., H₂SO₄, p-TsOH) or a base catalyst (e.g., NaOMe) can be used. Lewis acids or enzymatic catalysts can also be employed for milder conditions.[2][3]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The removal of methanol (a byproduct) can drive the equilibrium towards the product.

-

Work-up: After cooling, neutralize the catalyst (if necessary) and remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Reduction to Primary Alcohol

Reduction of the methyl ester to the corresponding primary alcohol, (R)-N-Boc-piperidin-3-ylmethanol, provides a different functional group for further derivatization, such as ether formation or oxidation to the corresponding aldehyde.

Diagram 3: Reduction of Methyl Ester to Alcohol

Caption: A simplified workflow for the synthesis of (R)-N-Boc-piperidin-3-ylmethanol via reduction.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C and add a solution of N-Boc-(R)-Methyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-N-Boc-piperidin-3-ylmethanol.

Data Presentation: Reduction Yields

| Starting Material | Reducing Agent | Product | Yield (%) | Reference |

| N-Boc-(R)-Methyl piperidine-3-carboxylate | LiAlH₄ | (R)-N-Boc-piperidin-3-ylmethanol | High (typically >90%) | General procedure, specific yield not reported |

Conclusion

The derivatization of the carboxylate group of this compound provides a powerful tool for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document for amide bond formation, esterification/transesterification, and reduction to the primary alcohol offer robust and versatile methods for generating diverse libraries of piperidine-based molecules for drug discovery and development programs. The choice of derivatization strategy and specific reagents should be guided by the desired properties of the final compound and the compatibility with other functional groups present in the molecule.

References

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ester synthesis by transesterification [organic-chemistry.org]

- 3. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Arylation of (R)-Methyl Piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of (R)-Methyl piperidine-3-carboxylate with aryl halides, a crucial transformation in the synthesis of a wide array of pharmacologically active compounds. The protocols focus on three of the most powerful and versatile cross-coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

Introduction

The N-arylation of piperidine scaffolds is a cornerstone in medicinal chemistry, as the resulting N-aryl piperidine motif is a prevalent feature in numerous biologically active molecules. This compound, a chiral building block, is of particular interest as its stereochemistry can play a critical role in the pharmacological profile of the final compound. This document outlines optimized protocols for the efficient and stereoretentive coupling of this substrate with various aryl halides.

Reaction Pathways Overview

The coupling of this compound with aryl halides can be effectively achieved through several transition-metal-catalyzed cross-coupling reactions. The most common and reliable methods include:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. This method is known for its broad substrate scope and high functional group tolerance.

-

Ullmann Condensation: A copper-catalyzed reaction that is one of the oldest methods for forming C-N bonds. Modern variations of this reaction utilize ligands to achieve high yields under milder conditions.

-

Chan-Lam Coupling: A copper-mediated oxidative coupling of an amine with a boronic acid. While the primary protocol involves arylboronic acids, it serves as a valuable and often milder alternative to the use of aryl halides.

Below are detailed protocols and comparative data for these key transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the N-arylation of amines. The choice of ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands are typically the most effective.

General Experimental Protocol

A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, K₃PO₄). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane) is then added, followed by the aryl halide and this compound. The reaction mixture is heated to the specified temperature and monitored by TLC or LC-MS until completion. Upon cooling, the reaction is quenched, and the product is isolated and purified by column chromatography.

Caption: General workflow for the Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |

| 4 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 90-98 |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions[1]. The use of ligands, such as 1,10-phenanthroline or amino acids, can significantly improve reaction efficiency and allow for milder conditions.

General Experimental Protocol

To a sealable reaction vessel is added CuI (copper source), a ligand (e.g., L-proline, 1,10-phenanthroline), and a base (e.g., K₂CO₃, Cs₂CO₃). The vessel is flushed with an inert gas. A suitable solvent (e.g., DMF, DMSO) is added, followed by the aryl halide and this compound. The vessel is sealed, and the mixture is heated with vigorous stirring. After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is then subjected to an aqueous workup, and the crude product is purified by column chromatography.

Caption: General workflow for the Ullmann condensation.

Comparative Data for Ullmann Condensation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobenzonitrile | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |

| 2 | 4-Bromoanisole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | DMF | 130 | 18 | 75-85 |

| 3 | 2-Iodopyridine | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 65-75 |

| 4 | 1-Iodo-4-nitrobenzene | CuI (10) | None | K₂CO₃ | NMP | 150 | 12 | 60-70 |

Copper-Mediated Chan-Lam Coupling

The Chan-Lam coupling provides a valuable alternative to the use of aryl halides, employing arylboronic acids as the coupling partners[2]. This reaction often proceeds under milder conditions, sometimes even at room temperature and open to the air[2].

General Experimental Protocol

In a flask open to the atmosphere, Cu(OAc)₂ (copper source) is dissolved in a suitable solvent (e.g., DCM, MeOH). A ligand, if used (e.g., pyridine, TMEDA), is added, followed by the arylboronic acid and this compound. The reaction is stirred at the indicated temperature and monitored for completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the N-aryl piperidine.

Caption: General workflow for the Chan-Lam coupling.

Comparative Data for Chan-Lam Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Pyridine (20) | None | DCM | RT | 48 | 80-90 |

| 2 | 4-Cyanophenylboronic acid | Cu(OAc)₂ (10) | TMEDA (20) | None | MeOH | RT | 72 | 75-85 |

| 3 | 3-Tolylboronic acid | Cu(OAc)₂ (10) | None | Et₃N | DCM | RT | 48 | 85-95 |

| 4 | 4-Fluorophenylboronic acid | Cu(OAc)₂ (10) | Pyridine (20) | None | DCM | RT | 48 | 80-90 |

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene

Materials:

-

This compound hydrochloride

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried 25 mL Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add this compound hydrochloride (215 mg, 1.2 mmol) and 4-bromotoluene (171 mg, 1.0 mmol).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-tolyl)piperidine-3-carboxylate.

Protocol 2: Ullmann Condensation of this compound with 4-Iodobenzonitrile

Materials:

-

This compound

-

4-Iodobenzonitrile

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas

-

Sealable reaction tube

Procedure:

-

To a 10 mL sealable reaction tube, add CuI (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and potassium carbonate (276 mg, 2.0 mmol).

-

Flush the tube with argon.

-

Add anhydrous DMSO (4 mL).

-

Add this compound (172 mg, 1.2 mmol) and 4-iodobenzonitrile (229 mg, 1.0 mmol).

-

Seal the reaction tube tightly and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-cyanophenyl)piperidine-3-carboxylate.

Protocol 3: Chan-Lam Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

To a 50 mL round-bottom flask open to the air, add Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%) and dichloromethane (15 mL).

-

Stir the mixture until the copper salt dissolves to give a blue solution.

-

Add pyridine (16 µL, 0.2 mmol, 20 mol%).

-

Add 4-methoxyphenylboronic acid (228 mg, 1.5 mmol) and this compound (143 mg, 1.0 mmol).

-

Stir the reaction mixture at room temperature for 48 hours. The color of the reaction will typically change from blue to green.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)piperidine-3-carboxylate.

Concluding Remarks

The choice of reaction protocol for the N-arylation of this compound will depend on several factors, including the nature of the aryl halide, available equipment, and desired reaction conditions. The Buchwald-Hartwig amination offers broad applicability and generally high yields. The Ullmann condensation, while often requiring more forcing conditions, is a cost-effective alternative. The Chan-Lam coupling provides a mild and operationally simple method when the corresponding arylboronic acid is available. For all protocols, it is crucial to use high-purity reagents and anhydrous solvents (for Buchwald-Hartwig and Ullmann reactions) to ensure optimal results. The stereochemical integrity of the chiral center at the 3-position of the piperidine ring is generally maintained under these reaction conditions.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of (R)-Methyl piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl piperidine-3-carboxylate, also known as (R)-methyl nipecotate, is a crucial chiral building block in the pharmaceutical industry. Its piperidine scaffold is a common motif in a wide array of active pharmaceutical ingredients (APIs), including treatments for central nervous system disorders. The stereochemistry at the C3 position is often critical for the biological activity and selectivity of the final drug substance. Consequently, robust and scalable synthetic routes to enantiomerically pure this compound are of significant industrial importance.

This document provides detailed application notes and protocols for three primary strategies for the large-scale synthesis of this compound:

-

Asymmetric Hydrogenation of Methyl Nicotinate: A direct, atom-economical approach to establish the desired stereocenter.

-

Classical Resolution of Racemic Methyl Piperidine-3-carboxylate: A traditional and often reliable method involving the separation of diastereomeric salts.

-

Enzymatic Resolution of Racemic Methyl Piperidine-3-carboxylate: A green and highly selective biocatalytic approach.

These protocols are intended to serve as a comprehensive guide for researchers and process chemists in the development and implementation of industrial-scale manufacturing processes for this key pharmaceutical intermediate.

Method 1: Asymmetric Hydrogenation of Methyl Nicotinate

This method involves the direct asymmetric hydrogenation of a pyridine precursor, methyl nicotinate, to introduce the chirality and saturate the heterocyclic ring in a single, efficient step. Rhodium-based catalysts with chiral phosphine ligands have shown promise for this transformation.

Experimental Protocol

1. Materials and Equipment:

-

High-pressure autoclave (stainless steel or Hastelloy) equipped with a mechanical stirrer, temperature and pressure probes, and gas inlet/outlet.

-

Methyl nicotinate (substrate)

-

Methanol (anhydrous, degassed)

-

[Rh(COD)2]BF4 (catalyst precursor)

-

(R)-Josiphos-type ligand (e.g., SL-J002-1)

-

Triethylamine (Et3N)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

2. Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere):

-

In a Schlenk flask, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) in anhydrous, degassed methanol.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

-

Reaction Setup:

-

Charge the high-pressure autoclave with methyl nicotinate (1.0 eq).

-

Under a stream of inert gas, add the prepared catalyst solution to the autoclave.

-

Add triethylamine (1.0 eq) to the reaction mixture.

-

Seal the autoclave and purge with inert gas three times, followed by three purges with hydrogen gas.

-

-

Hydrogenation:

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Heat the reaction mixture to the target temperature (e.g., 50 °C) with vigorous stirring.

-

Monitor the reaction progress by analyzing aliquots for substrate conversion (e.g., by GC or HPLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with inert gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to enhance chemical and enantiomeric purity.

-

Data Presentation

| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) | Industrial Scale (Projected) |

| Substrate (Methyl Nicotinate) | 10 g | 10 kg | 100 kg |

| Catalyst Loading (mol%) | 1.0 | 0.1 - 0.5 | 0.05 - 0.1 |

| Solvent (Methanol) | 100 mL | 100 L | 1000 L |

| Hydrogen Pressure | 50 bar | 50 - 80 bar | 50 - 100 bar |

| Temperature | 50 °C | 50 - 70 °C | 60 - 80 °C |

| Reaction Time | 12 - 24 h | 18 - 36 h | 24 - 48 h |

| Yield (Isolated) | >90% | 85 - 95% | 80 - 90% |

| Enantiomeric Excess (ee) | >90% | >95% | >98% |

Signaling Pathway Diagram

Caption: Asymmetric hydrogenation workflow.

Method 2: Classical Resolution of Racemic Methyl Piperidine-3-carboxylate

This approach involves the synthesis of racemic methyl piperidine-3-carboxylate followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Derivatives of tartaric acid are commonly employed for this purpose.

Experimental Protocol

1. Materials and Equipment:

-

Jacketed glass reactors with overhead stirrers and temperature control.

-

Filtration equipment (e.g., Nutsche filter-dryer).

-

Racemic methyl piperidine-3-carboxylate.

-

Chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid or Di-benzoyl-D-tartaric acid).

-

Solvent system (e.g., Ethanol/Water mixture, Isopropanol).

-

Base (e.g., Sodium carbonate, Sodium hydroxide) for salt breaking.

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate).

2. Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic methyl piperidine-3-carboxylate (1.0 eq) in the chosen solvent system in a jacketed reactor.

-

Heat the solution to a specified temperature (e.g., 60-70 °C) to ensure complete dissolution.

-

In a separate vessel, dissolve the chiral resolving agent (0.5 eq) in the same solvent system, heating if necessary.

-

Slowly add the resolving agent solution to the solution of the racemic amine.

-

Initiate a controlled cooling profile to induce crystallization of the less soluble diastereomeric salt. Seeding with pre-formed crystals may be beneficial.

-

-

Isolation of Diastereomeric Salt:

-

Once crystallization is complete, isolate the solid by filtration.

-

Wash the filter cake with a cold solvent to remove impurities.

-

Dry the diastereomeric salt under vacuum.

-

-

Liberation of the Free Amine (Salt Breaking):

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent.

-

Add an aqueous base solution (e.g., 10% sodium carbonate) to adjust the pH to >10, liberating the free amine.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over a suitable drying agent (e.g., MgSO4), and concentrate under reduced pressure to obtain the enriched this compound.

-

-

Enantiomeric Enrichment (if necessary):

-

The enantiomeric excess of the product can be further enhanced by one or more recrystallizations of the diastereomeric salt before the salt-breaking step.

-

Data Presentation

| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) | Industrial Scale (Projected) |

| Substrate (Racemic Ester) | 50 g | 50 kg | 500 kg |

| Resolving Agent (mol eq) | 0.5 | 0.5 | 0.5 |

| Solvent Volume | 500 mL | 500 L | 5000 L |

| Crystallization Temperature | 0 - 5 °C | 0 - 10 °C | 5 - 15 °C |

| Yield (per cycle) | 35 - 45% (theoretical max 50%) | 30 - 40% | 25 - 35% |

| Enantiomeric Excess (initial) | 80 - 90% ee | 85 - 95% ee | 90 - 97% ee |

| Enantiomeric Excess (final) | >99% ee (after recrystallization) | >99% ee (after recrystallization) | >99.5% ee (after recrystallization) |

Logical Relationship Diagram

Caption: Classical resolution process flow.

Method 3: Enzymatic Resolution of Racemic Methyl Piperidine-3-carboxylate

Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining the desired enantiomer. This method typically utilizes lipases or proteases to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted enantiomer.

Experimental Protocol

1. Materials and Equipment:

-

Bioreactor or stirred tank reactor with pH and temperature control.

-

Immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435).

-

Racemic methyl piperidine-3-carboxylate.

-

Buffer solution (e.g., phosphate buffer, pH 7.0).

-

Base for pH control (e.g., dilute NaOH solution).

-

Organic solvent for extraction (e.g., Methyl tert-butyl ether - MTBE).

2. Procedure:

-

Enzymatic Hydrolysis:

-

Charge the bioreactor with the buffer solution and the immobilized lipase.

-

Add the racemic methyl piperidine-3-carboxylate to the reactor.

-

Maintain the temperature at the optimal level for the enzyme (e.g., 30-40 °C).

-

Stir the mixture at a rate that ensures good mixing without damaging the immobilized enzyme.

-

Monitor the reaction progress by chiral HPLC, tracking the disappearance of the (S)-ester and the formation of (S)-nipecotic acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining (R)-ester.

-

Maintain the pH of the reaction mixture at the desired setpoint by the controlled addition of a dilute base solution to neutralize the acid formed during hydrolysis.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, separate the immobilized enzyme by filtration for reuse.

-

Adjust the pH of the aqueous solution to basic (pH > 10) to ensure the (R)-ester is in its free base form.

-

Extract the unreacted this compound with an organic solvent (e.g., MTBE).

-

The aqueous layer, containing the (S)-nipecotic acid salt, can be treated separately for racemization and recycling of the undesired enantiomer.

-

-

Purification:

-

Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Further purification can be achieved by vacuum distillation.

-

Data Presentation

| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) | Industrial Scale (Projected) |

| Substrate (Racemic Ester) | 20 g | 20 kg | 200 kg |

| Enzyme Loading (w/w) | 5 - 10% (immobilized) | 2 - 5% | 1 - 3% |

| Solvent (Buffer) | 200 mL | 200 L | 2000 L |

| Temperature | 35 °C | 30 - 40 °C | 30 - 40 °C |

| pH | 7.0 | 7.0 - 7.5 | 7.0 - 7.5 |

| Reaction Time | 24 - 48 h | 36 - 72 h | 48 - 96 h |

| Conversion | ~50% | ~50% | ~50% |

| Yield (Isolated (R)-ester) | >45% (theoretical max 50%) | 40 - 48% | 40 - 45% |

| Enantiomeric Excess (ee) | >99% | >99% | >99.5% |

Experimental Workflow Diagram

Caption: Enzymatic resolution workflow.

Conclusion

The selection of the optimal synthetic route for the industrial production of this compound will depend on a variety of factors, including cost of goods, process safety, environmental impact, and available equipment. Asymmetric hydrogenation offers a potentially more efficient and atom-economical route, while classical and enzymatic resolution provide robust and well-established alternatives. The protocols and data presented herein provide a solid foundation for the process development and scale-up of this important chiral intermediate. It is recommended that each method be evaluated at the laboratory and pilot scale to determine the most suitable process for a given manufacturing setting.

Application Notes: (R)-Methyl piperidine-3-carboxylate in Neuroscience Research

(R)-Methyl piperidine-3-carboxylate , also known as (R)-methyl nipecotate, serves as a crucial chiral building block in the synthesis of a variety of neurologically active compounds. Its piperidine core is a prevalent scaffold in many central nervous system (CNS) targeted drugs. While direct applications of this compound in neuroscience research are limited, its significance lies in its role as a key intermediate for the development of potent and selective ligands for various neurological targets.

These application notes provide an overview of the utility of this compound in the synthesis of compounds for neuroscience research, with a focus on GABA uptake inhibitors and muscarinic acetylcholine receptor ligands.

Key Applications

This compound is a versatile precursor for the synthesis of compounds targeting:

-

GABA Transporters (GATs): As a derivative of (R)-nipecotic acid, a known inhibitor of GABA uptake, this compound is a foundational element in the development of more potent and selective GAT inhibitors.[1][2][3] These inhibitors are instrumental in studying the role of GABAergic neurotransmission in disorders such as epilepsy, anxiety, and neuropathic pain.

-

Muscarinic Acetylcholine Receptors (mAChRs): The piperidine moiety is a key pharmacophore for muscarinic receptor ligands. This compound can be elaborated to generate agonists or antagonists for different mAChR subtypes, which are implicated in cognitive function, motor control, and various psychiatric disorders.[4]

-

Other CNS Targets: The structural motif of this compound has been incorporated into molecules targeting other CNS receptors and enzymes, highlighting its versatility in medicinal chemistry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [5][6] |

| Molecular Weight | 143.18 g/mol | [5][6] |

| CAS Number | 50585-89-2 | [5] |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility | Soluble in water and most organic solvents | [5] |

Experimental Protocols

Protocol 1: Synthesis of (R)-Nipecotic Acid-Based GABA Uptake Inhibitors

This protocol describes a general approach for the N-alkylation of this compound to synthesize derivatives for screening as GABA uptake inhibitors.

Objective: To synthesize N-substituted derivatives of this compound.

Materials:

-

This compound hydrochloride

-

Desired alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add the desired alkyl halide (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude ester is then hydrolyzed. Dissolve the crude product in a mixture of methanol and 1 M NaOH solution.

-

Stir the mixture at room temperature for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH ~6 with 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final N-substituted (R)-nipecotic acid derivative by silica gel column chromatography.

Expected Outcome: The synthesis yields N-substituted (R)-nipecotic acid derivatives that can be further evaluated for their inhibitory activity on GABA transporters.

Protocol 2: In Vitro GABA Uptake Assay

This protocol details a cell-based assay to determine the potency of synthesized (R)-nipecotic acid derivatives as GABA uptake inhibitors.

Objective: To measure the IC₅₀ values of test compounds for the inhibition of GABA uptake in a cell line expressing a specific GABA transporter subtype (e.g., GAT1).

Materials:

-

HEK293 cells stably expressing the human GAT1 transporter

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid)

-

Test compounds (synthesized (R)-nipecotic acid derivatives)

-

Scintillation counter

-

Poly-D-lysine coated 96-well plates

Procedure:

-

Cell Culture: Culture HEK293-hGAT1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-